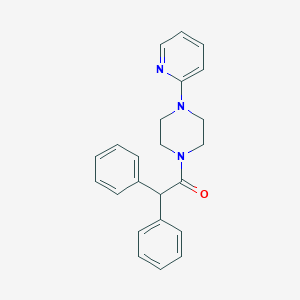

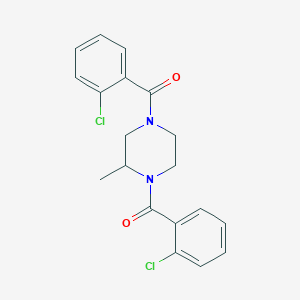

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Pyridyl)piperazine is a piperazine derivative . It belongs to a class of selective α2-adrenoceptor antagonists and shows sympatholytic activity . It’s also a metabolite of Azaperone .

Synthesis Analysis

Pyridinium salts, which include 1-(2-Pyridyl)piperazine, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .Molecular Structure Analysis

The molecular formula of 1-(2-Pyridyl)piperazine is C9H13N3 . The InChI Key is GZRKXKUVVPSREJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridinium salts, including 1-(2-Pyridyl)piperazine, have been highlighted in terms of their synthetic routes and reactivity .Physical and Chemical Properties Analysis

1-(2-Pyridyl)piperazine is a liquid at room temperature . It has a refractive index of 1.595 , a boiling point of 120-122 °C/2 mmHg , and a density of 1.072 g/mL at 25 °C .安全和危害

未来方向

作用机制

Target of Action

The primary target of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as a selective antagonist at the α2-adrenoceptor . By blocking these receptors, it inhibits the negative feedback mechanism that normally inhibits the release of norepinephrine. This results in an increase in the release of norepinephrine and an overall increase in sympathetic activity .

Biochemical Pathways

The increased release of norepinephrine stimulates the adrenergic receptors, leading to a series of reactions in the adrenergic signal transduction pathway. This can result in various physiological effects, such as increased heart rate and blood pressure .

Pharmacokinetics

It is known to be soluble in chloroform and methanol , which suggests that it may have good bioavailability

Result of Action

The overall effect of this compound’s action is an increase in sympathetic activity. This can lead to various physiological effects, such as increased heart rate and blood pressure . It also shows sympatholytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is air sensitive and should be stored away from air and oxidizing agents . It is also incompatible with carbon dioxide, strong acids, acid chlorides, and acid anhydrides .

属性

IUPAC Name |

2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGMZIBVLUMQGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]cyclohexanamine](/img/structure/B409321.png)

![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B409328.png)

![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409329.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409334.png)

![2-(4-benzyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B409336.png)

![8-([1,1'-biphenyl]-4-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B409337.png)

![2-{3-ethyl-4-oxo-5-[2-(1,3,3-trimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-2-ylidene}-1H-indene-1,3(2H)-dione](/img/structure/B409343.png)